molecular formula C13H8BrFO B1281589 2-Bromo-4'-Fluorobenzophenone CAS No. 573-46-6

2-Bromo-4'-Fluorobenzophenone

Cat. No. B1281589
CAS RN: 573-46-6
M. Wt: 279.1 g/mol
InChI Key: DIDPRFGMOLQJTB-UHFFFAOYSA-N
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Description

2-Bromo-4'-Fluorobenzophenone (2-BFB) is an organic compound that belongs to the family of benzophenone derivatives. It is a colorless solid with a melting point of 88-90 °C and a boiling point of 259 °C. 2-BFB is a widely used reagent in organic synthesis due to its reactivity and stability in a variety of conditions. It is used in the synthesis of a range of compounds including pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

2-Bromo-4'-Fluorobenzophenone has been explored in the field of organic synthesis. Research has demonstrated its use in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of fluorinated 1,5 – Benzothiazepines and Pyrazolines, showcasing its versatility in organic reactions and compound formations (Jagadhani, Kundlikar, & Karale, 2015).

Metabolic Pathways and Toxicity Analysis

This compound has been studied in the context of its metabolic pathways and potential toxic effects. While this specific compound was not directly examined, related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have been studied to understand their metabolism in various species, including humans. This research is crucial for understanding the potential impact and behavior of similar compounds in biological systems (Carmo et al., 2005).

Environmental Impact and Degradation Studies

The degradation and environmental impact of related bromophenol compounds have been a focus of research. For example, studies on the oxidative thermal degradation of 2-bromophenol, a compound structurally similar to this compound, have been conducted to understand the formation of hazardous byproducts like dibenzo-p-dioxin under various conditions. This research is essential for assessing the environmental and health risks associated with the use and disposal of such compounds (Evans & Dellinger, 2005).

Exploration in Photodynamic Therapy

This compound-related compounds have been investigated for their potential applications in photodynamic therapy, particularly in the treatment of cancer. Studies have focused on synthesizing and characterizing compounds that could be effective as photosensitizers, demonstrating the compound's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Electoanalytical Studies for Metabolite Determination

Electroanalytical methods have been developed to determine aminohalogenbenzophenones, which are metabolites of psychotropic drugs. This research is indicative of the potential use of this compound in developing analytical methods for drug metabolite detection, which is vital for drug testing and forensic analysis (Fernandez, Alonso, Jiménez, & Rodriguez, 1995).

Safety and Hazards

2-Bromo-4’-Fluorobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Bromo-4’-Fluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing the negative charge developed during the reaction. In biochemical systems, 2-Bromo-4’-Fluorobenzophenone can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in downstream biochemical reactions .

Cellular Effects

The effects of 2-Bromo-4’-Fluorobenzophenone on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and cellular metabolism. At higher concentrations, 2-Bromo-4’-Fluorobenzophenone can induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4’-Fluorobenzophenone involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an electrophile, reacting with nucleophilic amino acid residues in proteins, such as cysteine, serine, or lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 2-Bromo-4’-Fluorobenzophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4’-Fluorobenzophenone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation. The degradation products can have different biochemical properties and may exhibit altered biological activity. In in vitro studies, the temporal effects of 2-Bromo-4’-Fluorobenzophenone on cellular function can be monitored by measuring changes in cell viability, enzyme activity, or gene expression over time .

Dosage Effects in Animal Models

The effects of 2-Bromo-4’-Fluorobenzophenone in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolic pathways. At higher doses, 2-Bromo-4’-Fluorobenzophenone can induce toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. The threshold dose for toxicity can vary depending on the species and the route of administration .

Metabolic Pathways

2-Bromo-4’-Fluorobenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Bromo-4’-Fluorobenzophenone, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .

Transport and Distribution

The transport and distribution of 2-Bromo-4’-Fluorobenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-4’-Fluorobenzophenone can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-Bromo-4’-Fluorobenzophenone can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Post-translational modifications, such as phosphorylation or ubiquitination, can also play a role in directing 2-Bromo-4’-Fluorobenzophenone to specific subcellular locations. The localization of this compound can affect its ability to interact with target biomolecules and exert its biochemical effects .

properties

IUPAC Name

(2-bromophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDPRFGMOLQJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501906
Record name (2-Bromophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

573-46-6
Record name (2-Bromophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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